molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol

Cat. No.: B2773009
CAS No.: 1249593-20-1
M. Wt: 275.102
InChI Key: FJVONVWURLPBSR-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound that features a bromo and nitro substituted phenyl ring attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromo substituent.

    Methylation: The nitro-bromoaniline is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amination: The methylated product is reacted with ethylene oxide to introduce the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong bases.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2-[(4-Amino-2-nitrophenyl)(methyl)amino]ethanol.

    Substitution: 2-[(4-Methoxy-2-nitrophenyl)(methyl)amino]ethanol.

    Oxidation: 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.

Scientific Research Applications

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It may serve as a building block for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of bromo and nitro substituents on biological activity.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-nitrophenyl)(ethyl)amino]ethanol
  • 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]propane
  • 2-[(4-Chloro-2-nitrophenyl)(methyl)amino]ethanol

Uniqueness

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is unique due to the specific combination of bromo and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromo group, a nitro group, and an aminoethanol moiety. This article delves into the compound's biological activities, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C8H9BrN2O3
  • CAS Number : 89980-83-6

The compound is characterized by its ability to undergo various chemical reactions, which can enhance its biological activity. Notably, the nitro group can be reduced to an amino group, potentially increasing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the bromo group can participate in halogen bonding interactions, influencing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These values suggest strong antibacterial and antifungal activity, particularly against E. coli and C. albicans, which are critical pathogens in clinical settings .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table presents findings from recent research:

Cell Line IC50 Value (µM) Effectiveness
Human glioblastoma (U-87)15.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)22.3Moderate cytotoxicity

The compound's effectiveness against U-87 cells suggests a potential for further development as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study examined the antimicrobial activity of various derivatives of similar compounds, revealing that those with electron-withdrawing groups like bromo exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study highlighted the antioxidant properties of related compounds, indicating a correlation between antioxidant activity and anticancer efficacy. The presence of specific functional groups was found to significantly influence these activities .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that compounds similar to this compound could induce apoptosis in cancer cells through oxidative stress pathways, further supporting their potential as therapeutic agents .

Properties

IUPAC Name

2-(4-bromo-N-methyl-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVONVWURLPBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-bromo-2-fluoronitrobenzene (5.0 g, 22.7 mmol), 2-(methylamino)ethanol (4.26 g, 56.8 mmol) and K2CO3 (9.4 g, 68.1 mmol) in DMF (20 mL) was heated to 60° C. for 1.5 hours, cooled to rt, diluted with water and extracted with EtOAc. The organic phases were washed with water, brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to provide 6.98 g (100%) of the desired product 2-((4-bromo-2-nitrophenyl)(methyl)amino)ethanol (25B): 1H NMR (300 MHz, CDCl3) δ 7.87 (1H, d), 7.51 (1H, dd), 7.10 (1H, d), 3.77 (2H, t), 3.39 (2H, t), 2.83 (3H, s).
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